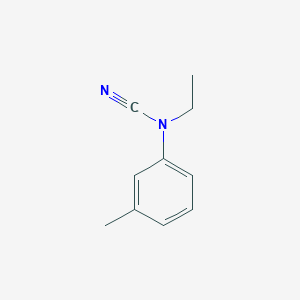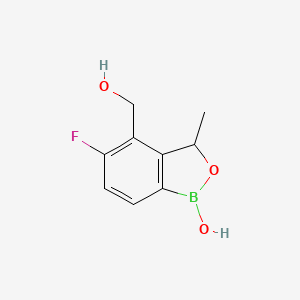
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a fluorinated benzoxaborole derivative Benzoxaboroles are a class of boron-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the incorporation of a fluorine atom into the benzoxaborole core. One common method is the nucleophilic substitution of a halogenated benzoxaborole precursor with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is usually carried out at elevated temperatures (110-120°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall yield of the desired product.
化学反応の分析
Types of Reactions
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or as a ligand for receptor binding.
Materials Science: Its boron-containing structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving boron-containing molecules.
作用機序
The mechanism of action of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity and function .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Fluoropyridines: Fluorinated derivatives of pyridine with applications in medicinal chemistry and materials science.
Fluoroimidazoles: Fluorinated imidazole derivatives with potential biological activities.
Uniqueness
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its combination of a fluorine atom and a boron-containing benzoxaborole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C9H10BFO3 |
|---|---|
分子量 |
195.99 g/mol |
IUPAC名 |
(5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-4-yl)methanol |
InChI |
InChI=1S/C9H10BFO3/c1-5-9-6(4-12)8(11)3-2-7(9)10(13)14-5/h2-3,5,12-13H,4H2,1H3 |
InChIキー |
BPWKZIYRROBJLJ-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C(O1)C)C(=C(C=C2)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


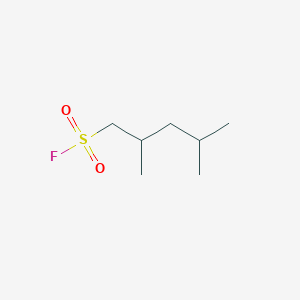
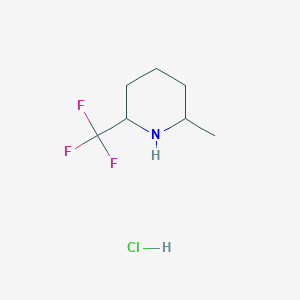
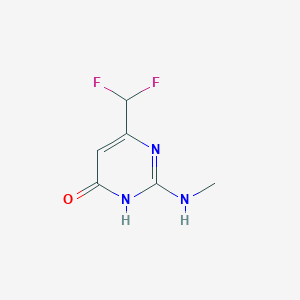
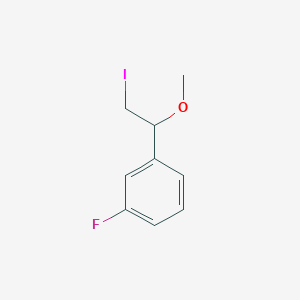
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
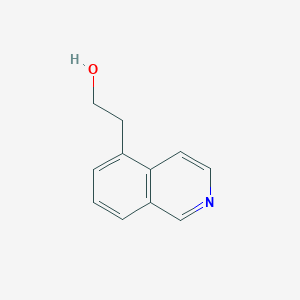
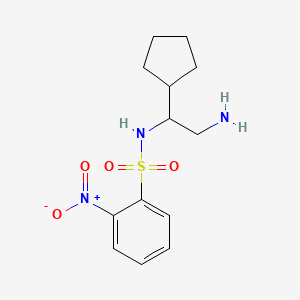
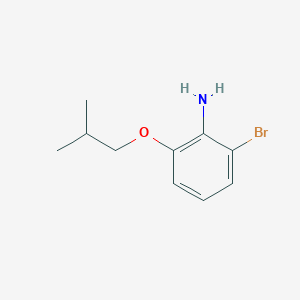
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)

![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)

